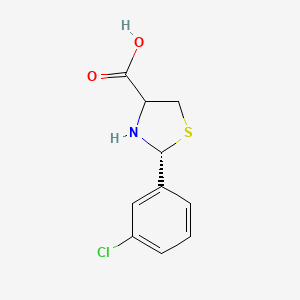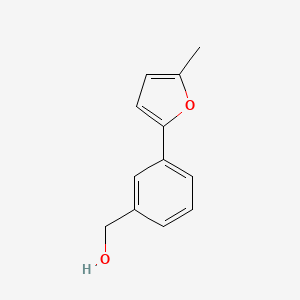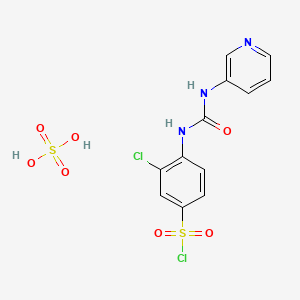
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common method includes the reaction of pyridine-3-isocyanate with m-aminobenzoic acid in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is primarily used in proteomics research . It is employed in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to act as a probe or reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as proteins or enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
- 3-Chloro-4-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate
Uniqueness
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable tool in proteomics research, where precise modifications and interactions are crucial.
Propiedades
Fórmula molecular |
C12H11Cl2N3O7S2 |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-chloro-4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |
Clave InChI |
RHPWQLABXYKPEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


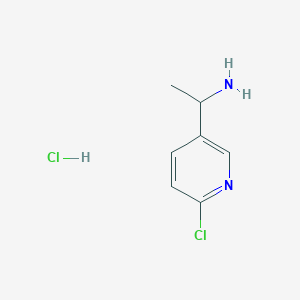
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
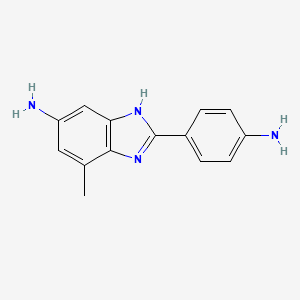
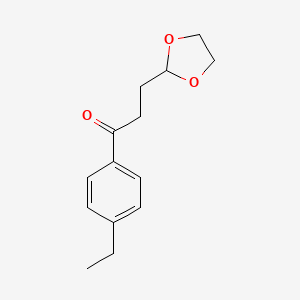

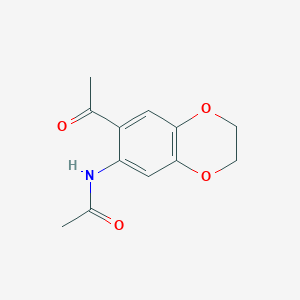
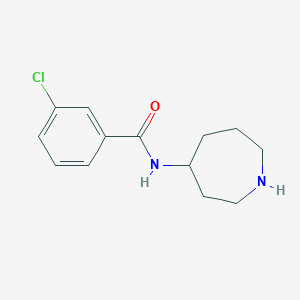

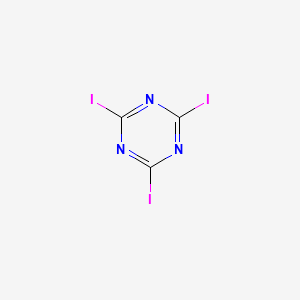
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)
